molecular formula C11H10BrFN2O3 B13487364 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13487364
M. Wt: 317.11 g/mol
InChI Key: CRKCGZPSKRUVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, which is further connected to a hexahydropyrimidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione is unique due to its combination of a hexahydropyrimidine-2,4-dione ring with a substituted phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrFN2O3

Molecular Weight

317.11 g/mol

IUPAC Name

1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10BrFN2O3/c1-18-9-5-7(13)6(12)4-8(9)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17)

InChI Key

CRKCGZPSKRUVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.